5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid

描述

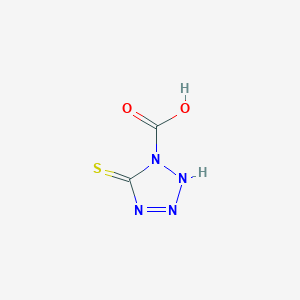

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is a synthetic organic heterocyclic compound. It is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability across a wide pH range. It has applications in various fields, including medicinal chemistry, material science, and coordination chemistry .

准备方法

The synthesis of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves several methods:

Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.

Heterogeneous Catalysts: These catalysts facilitate the reaction without being consumed, making the process more efficient and environmentally friendly.

Nanoparticles as Heterogeneous Catalysts: Nanoparticles provide a large surface area for reactions, enhancing the efficiency of the synthesis.

Miscellaneous Methods: Other methods include traditional heating and the use of various solvents and reagents.

化学反应分析

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- has numerous applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.

Medicine: It serves as a bio-isosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs.

作用机制

The mechanism of action of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific enzymes, thereby altering biochemical pathways. The presence of multiple nitrogen atoms in its structure allows it to form stable complexes with metal ions, enhancing its biological activity .

相似化合物的比较

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is unique due to its high nitrogen content and stability. Similar compounds include:

1H-Tetrazole: A simpler compound with a similar ring structure but without the carboxylic acid and thioxo groups.

5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, altering their chemical and biological properties.

1,5-Disubstituted Tetrazoles: These compounds have substituents at both the 1- and 5-positions, providing different reactivity and applications.

属性

IUPAC Name |

5-sulfanylidene-2H-tetrazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2S/c7-2(8)6-1(9)3-4-5-6/h(H,7,8)(H,3,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUQSMYPEUWPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)N=NNN1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597464 | |

| Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-mercaptotetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |

| Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

730915-04-5 | |

| Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。